

Validating the Effect of CH6953755 on YAP1 Nuclear Translocation: A Comparative Guide

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Compound of Interest

Compound Name: CH6953755

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This guide provides an objective comparison of **CH6953755**'s performance in inhibiting the nuclear translocation of Yes-associated protein 1 (YAP1) against other established small molecule inhibitors. The information presented is supported by experimental data and detailed protocols to assist in the evaluation and replication of these findings.

Introduction to YAP1 and the Role of CH6953755

Yes-associated protein 1 (YAP1) is a critical transcriptional co-activator and a key downstream effector of the Hippo signaling pathway, which governs organ size, cell proliferation, and apoptosis. The activity of YAP1 is primarily regulated by its subcellular localization; its translocation to the nucleus allows it to bind with TEAD transcription factors, promoting the expression of genes involved in cell growth and inhibiting apoptosis. Consequently, the aberrant nuclear accumulation of YAP1 is a hallmark of various cancers, making the inhibition of its nuclear translocation a promising therapeutic strategy.

CH6953755 is a potent and selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases, with an IC₅₀ of 1.8 nM.[1][2] YES1 directly phosphorylates YAP1 at tyrosine 357 (Y357), a modification that prevents YAP1 degradation and facilitates its transport into the nucleus.[3] By inhibiting YES1 kinase activity, **CH6953755** effectively blocks this phosphorylation event, leading to the cytoplasmic retention of YAP1 and the suppression of its transcriptional activity.[1][4] This mechanism has demonstrated antitumor activity in cancer models with YES1 gene amplification.[4]

Comparative Analysis of YAP1 Nuclear Translocation Inhibitors

CH6953755 is part of a growing landscape of small molecules designed to prevent YAP1 activity by controlling its localization. This section compares **CH6953755** with alternative compounds that employ different mechanisms to achieve the same outcome: cytoplasmic sequestration of YAP1.

Mechanism of Action Overview

Compound	Primary Target	Mechanism for YAP1 Cytoplasmic Retention
CH6953755	YES1 Kinase	Inhibits YES1-mediated phosphorylation of YAP1 at Y357, promoting cytoplasmic localization. [3] [4]
Dasatinib	SRC Family Kinases (SFK)	As a broad SFK inhibitor, it blocks YAP1 phosphorylation (including by YES1), leading to cytoplasmic retention. [1] [5]
Verteporfin	YAP1-TEAD Interaction	Disrupts the binding of YAP1 to TEAD transcription factors in the nucleus, and can also promote YAP1 degradation. [4] [6]
MK-5108	Aurora Kinase A (AURKA)	Induces YAP1 phosphorylation and cytoplasmic retention, acting independently of the canonical LATS1/2 kinases. [7] [8]

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes available quantitative data on the efficacy of these compounds in promoting the cytoplasmic localization of YAP1. Efficacy is often measured by the ratio of

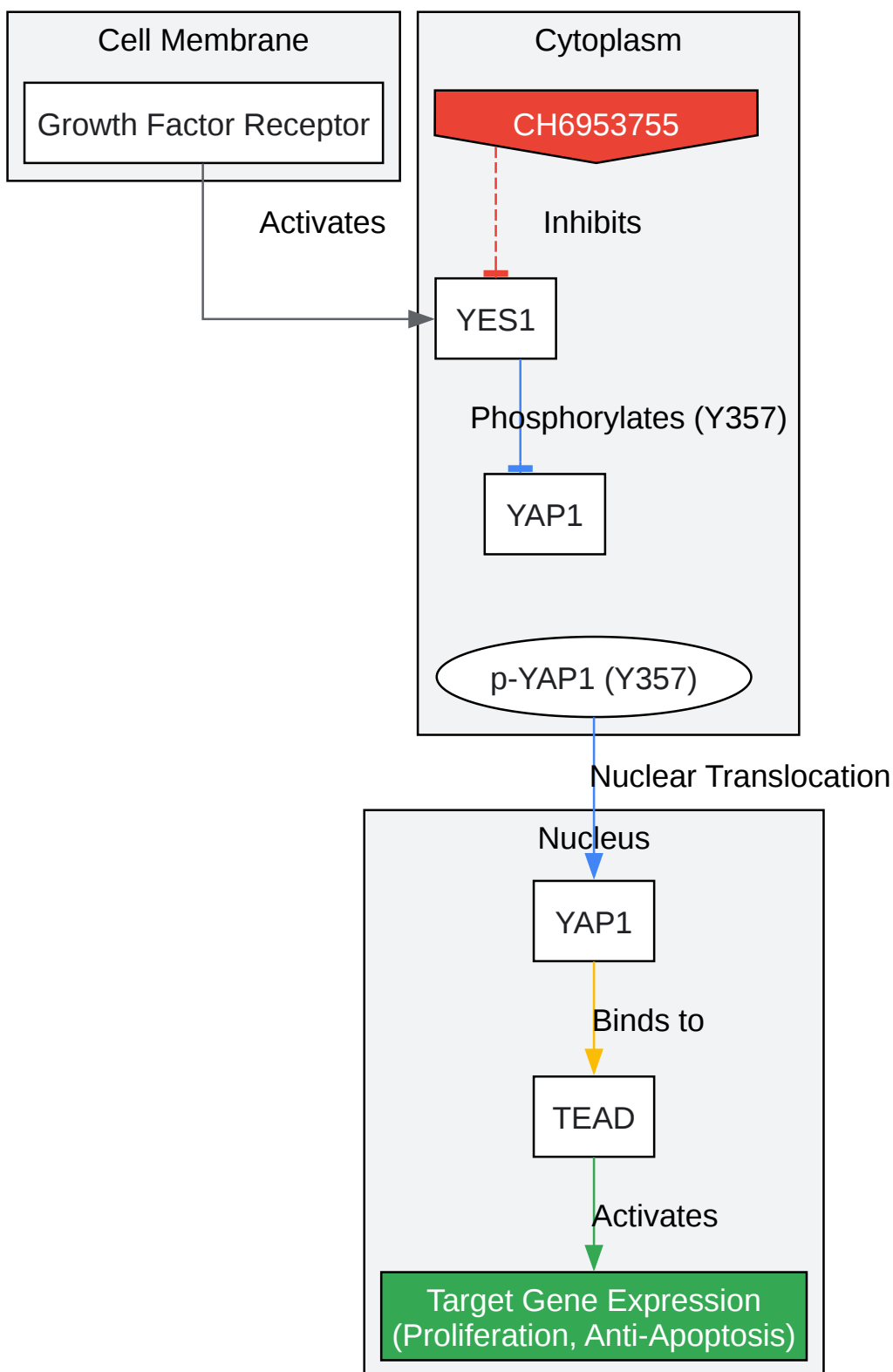
nuclear to cytoplasmic fluorescence intensity in immunofluorescence assays.

Compound	Cell Line	Concentration	Observed Effect on YAP1 Localization	Source
CH6953755	Pancreatic Cancer Cells	Not Specified	Prevents YAP Y357 phosphorylation and blocks nuclear import.	[1]
Dasatinib	Carcinoma-Associated Fibroblasts (CAF1)	500 nM	Significant decrease in the nuclear-to-cytoplasmic ratio (log2) from a median of ~0.5 to ~ -0.25.[1]	[1]
Verteporfin	N/TERT Keratinocytes	2 µg/mL	Time and dose-dependent reduction in nuclear YAP1 observed via immunofluorescence.	[6]
MK-5108	Human Lung Fibroblasts	10 µM	Significantly reduced nuclear YAP localization, both with and without TGFβ stimulation.	[9]

Note: Direct quantitative comparison is limited by the variability in experimental models and the available data. While **CH6953755** is confirmed to block YAP1 nuclear import, specific nuclear-to-cytoplasmic ratio data from public studies is not as detailed as for compounds like Dasatinib.

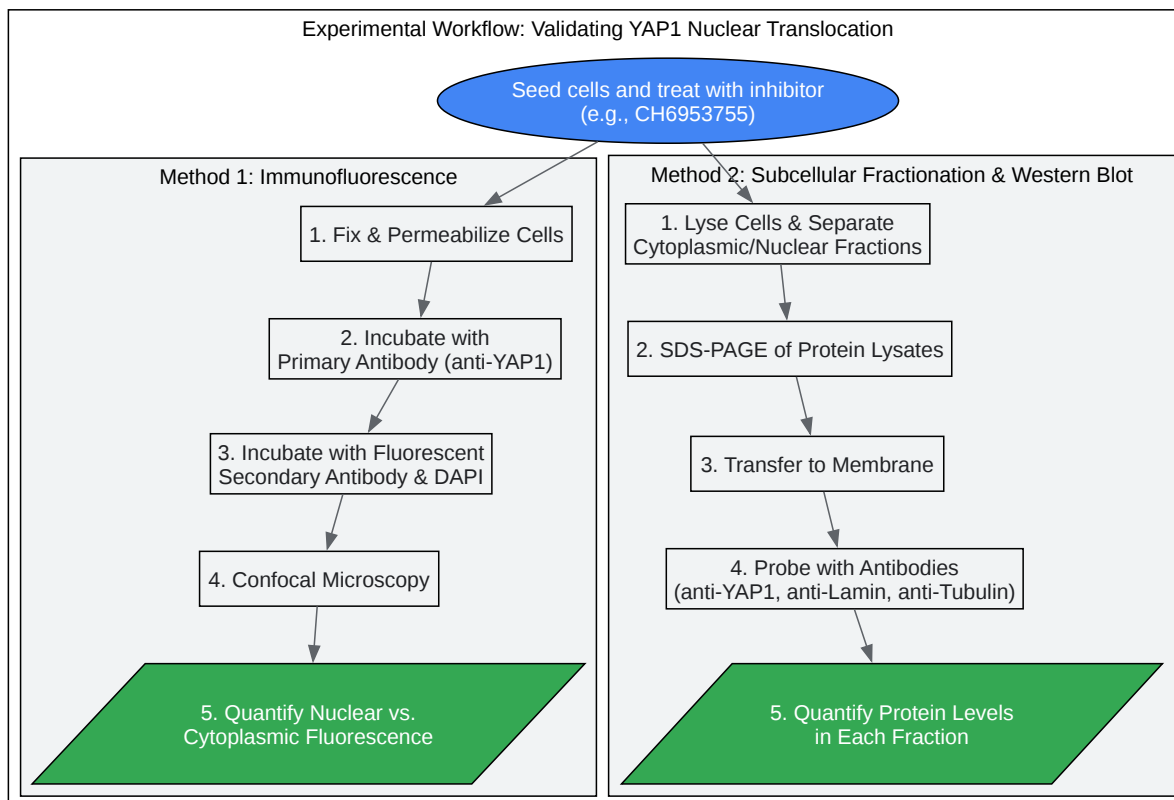
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the validation of these compounds.



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Caption: Mechanism of **CH6953755** in blocking YAP1 nuclear translocation.



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Caption: Workflow for assessing YAP1 subcellular localization.

Experimental Protocols

Accurate validation requires meticulous experimental execution. Below are detailed protocols for the primary methods used to determine YAP1 subcellular localization.

Immunofluorescence (IF) for YAP1 Localization

This protocol allows for the direct visualization of YAP1 within the cell.

Materials:

- Cells cultured on glass coverslips
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.3% Triton X-100 in PBS
- Blocking Buffer (e.g., 10% Goat Serum in PBST)
- Primary Antibody: anti-YAP1 (e.g., Santa Cruz sc-101199)
- Fluorophore-conjugated Secondary Antibody
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Mounting medium

Procedure:

- Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with **CH6953755** or other inhibitors at the desired concentration and duration.
- Fixation: Gently wash cells twice with PBS. Fix with 4% PFA for 10-15 minutes at room temperature.
- Washing: Wash twice with PBS for 5 minutes each.
- Permeabilization: Incubate cells with 0.3% Triton X-100 in PBS for 10 minutes to permeabilize the membranes.

- **Blocking:** Wash three times with PBS. Block with Blocking Buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Dilute the primary anti-YAP1 antibody in Blocking Buffer (e.g., 1:200 dilution). Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
- **Washing:** Wash coverslips four times with PBST (PBS + 0.1% Tween 20).
- **Secondary Antibody Incubation:** Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate for 1-2 hours at room temperature, protected from light.
- **Nuclear Staining:** Wash three times with PBST. Incubate with DAPI solution for 5-10 minutes.
- **Mounting:** Wash twice more with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- **Imaging and Analysis:** Acquire images using a confocal microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio using image analysis software (e.g., ImageJ, CellProfiler).^[10]

Subcellular Fractionation and Western Blotting

This biochemical method provides quantitative data on the amount of YAP1 protein in the nucleus versus the cytoplasm.

Materials:

- Treated cell pellets
- Hypotonic Lysis Buffer
- Nuclear Extraction Buffer
- Proteinase and phosphatase inhibitor cocktails
- Dounce homogenizer or needle/syringe
- SDS-PAGE equipment and reagents

- PVDF membrane
- Primary antibodies: anti-YAP1, anti-Lamin B1 (nuclear marker), anti- α -Tubulin (cytoplasmic marker)
- HRP-conjugated secondary antibodies
- Chemiluminescence substrate

Procedure:

- Cell Harvesting: Collect cells by scraping and centrifuge to obtain a cell pellet. Wash with ice-cold PBS.
- Cytoplasmic Fractionation: Resuspend the pellet in ice-cold Hypotonic Lysis Buffer with inhibitors. Allow cells to swell on ice.
- Cell Lysis: Lyse the cells by passing them through a fine-gauge needle or using a Dounce homogenizer.[\[10\]](#)
- Isolate Nuclei: Centrifuge the lysate at a low speed (e.g., 1000 x g) for 5 minutes. The supernatant contains the cytoplasmic fraction. The pellet contains the nuclei.
- Nuclear Fractionation: Wash the nuclear pellet. Resuspend the pellet in Nuclear Extraction Buffer with inhibitors and incubate on ice with agitation to lyse the nuclei.
- Clarify Lysates: Centrifuge both the cytoplasmic and nuclear lysates at high speed (e.g., 15,000 x g) to pellet debris.
- Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
- Western Blotting:
 - Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.
 - Transfer proteins to a PVDF membrane.

- Block the membrane and probe with primary antibodies against YAP1, Lamin B1, and α -Tubulin.
- Incubate with HRP-conjugated secondary antibodies.
- Detect signals using a chemiluminescence substrate and imaging system.
- Analysis: Quantify the band intensities to determine the relative abundance of YAP1 in each fraction, normalized to the respective loading controls (Lamin B1 for nuclear, α -Tubulin for cytoplasmic).

Conclusion

CH6953755 presents a targeted approach to inhibiting YAP1 activity by selectively targeting the upstream kinase YES1. This mechanism effectively prevents the nuclear translocation of YAP1, a key step in its oncogenic function. While direct quantitative comparisons with other inhibitors like Dasatinib are limited in publicly available literature, the clear mechanistic link and observed biological effects validate its role as a potent inhibitor of the YES1-YAP1 axis. The experimental protocols provided herein offer a robust framework for researchers to independently verify and quantify the effects of **CH6953755** and other compounds on this critical cancer-related pathway.

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